4-Ethyl-2-hydroxy-N-isopropylbenzamide
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Overview
Description
4-Ethyl-2-hydroxy-N-isopropylbenzamide is an organic compound with a molecular formula of C12H17NO2 This compound is characterized by the presence of an ethyl group at the fourth position, a hydroxyl group at the second position, and an isopropyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
The synthesis of 4-Ethyl-2-hydroxy-N-isopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenol and isopropylamine.
Reaction Conditions: The hydroxylation of 4-ethylphenol is carried out using a suitable oxidizing agent to introduce the hydroxyl group at the second position.
Amidation: The hydroxylated intermediate is then subjected to amidation with isopropylamine under controlled conditions to form the final product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Ethyl-2-hydroxy-N-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Amidation and Esterification: The amide group can participate in further amidation or esterification reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
4-Ethyl-2-hydroxy-N-isopropylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
4-Ethyl-2-hydroxy-N-isopropylbenzamide can be compared with similar compounds such as:
4-Hydroxy-N-isopropylbenzamide: Lacks the ethyl group at the fourth position, which may influence its chemical and biological properties.
2-Hydroxy-N-isopropylbenzamide: Lacks the ethyl group and has different substitution patterns, affecting its reactivity and applications.
N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
The presence of the ethyl group in this compound makes it unique, potentially enhancing its stability and reactivity compared to its analogs.
Properties
IUPAC Name |
4-ethyl-2-hydroxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9-5-6-10(11(14)7-9)12(15)13-8(2)3/h5-8,14H,4H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQUNZZEWXBUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)NC(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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